molecular formula C13H24O8 B14490138 Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate CAS No. 64644-45-7

Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate

Cat. No.: B14490138
CAS No.: 64644-45-7
M. Wt: 308.32 g/mol
InChI Key: IBXJWNNLYLEBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate is an organic compound with the molecular formula C13H24O8. It is characterized by the presence of two hydroxyethoxy groups and a pentanedioate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate typically involves the esterification of pentanedioic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the esterification takes place. The product is then separated and purified using industrial-scale distillation columns and crystallizers .

Chemical Reactions Analysis

Types of Reactions

Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups in the compound allow it to participate in hydrogen bonding and other intermolecular interactions, which can influence its reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as in drug delivery or polymer synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate is unique due to its specific combination of hydroxyethoxy groups and pentanedioate backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications in various fields .

Properties

CAS No.

64644-45-7

Molecular Formula

C13H24O8

Molecular Weight

308.32 g/mol

IUPAC Name

bis[2-(2-hydroxyethoxy)ethyl] pentanedioate

InChI

InChI=1S/C13H24O8/c14-4-6-18-8-10-20-12(16)2-1-3-13(17)21-11-9-19-7-5-15/h14-15H,1-11H2

InChI Key

IBXJWNNLYLEBCD-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)OCCOCCO)CC(=O)OCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.